4-chloro-3-methylbut-2-en-1-ol
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Overview
Description
4-chloro-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C5H9ClO. It is a chlorinated alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-3-methylbut-2-en-1-ol can be synthesized through several methods. One common method involves the chlorination of 3-methylbut-2-en-1-ol. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield 4-chloro-3-methylbutan-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium azide (NaN3) can replace the chlorine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium azide (NaN3), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 4-chloro-3-methylbut-2-enal, 4-chloro-3-methylbutanoic acid
Reduction: 4-chloro-3-methylbutan-1-ol
Substitution: 4-azido-3-methylbut-2-en-1-ol
Scientific Research Applications
4-chloro-3-methylbut-2-en-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving chlorinated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and ability to form various derivatives.
Industry: Used in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-methylbut-2-en-1-ol involves its reactivity due to the presence of both the chlorine atom and the double bond. The chlorine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These properties make it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of products.
Comparison with Similar Compounds
Similar Compounds
3-methylbut-2-en-1-ol: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-chloro-3-methylbutan-1-ol: Lacks the double bond, reducing its reactivity in addition reactions.
4-chloro-3-methylbut-2-enal: An oxidized form of 4-chloro-3-methylbut-2-en-1-ol, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination of functional groups provides a high degree of reactivity, making it a versatile intermediate in various chemical reactions and industrial applications.
Properties
CAS No. |
2873-92-9 |
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Molecular Formula |
C5H9ClO |
Molecular Weight |
120.58 g/mol |
IUPAC Name |
(E)-4-chloro-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C5H9ClO/c1-5(4-6)2-3-7/h2,7H,3-4H2,1H3/b5-2+ |
InChI Key |
QZYCIZBUCPJIGT-GORDUTHDSA-N |
Isomeric SMILES |
C/C(=C\CO)/CCl |
Canonical SMILES |
CC(=CCO)CCl |
Purity |
95 |
Origin of Product |
United States |
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